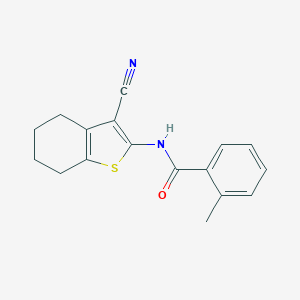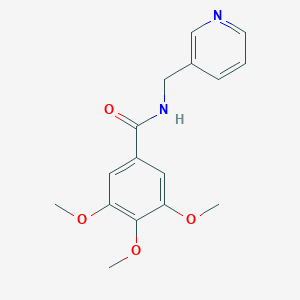![molecular formula C14H18NS+ B394897 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium](/img/structure/B394897.png)
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium is a heterocyclic compound that features a thiazole ring fused to an isoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thioamides or thioureas in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity.
化学反応の分析
Types of Reactions
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
科学的研究の応用
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium.
Isoquinoline Derivatives: Compounds such as isoquinoline and 1,2,3,4-tetrahydroisoquinoline are structurally related.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties .
特性
分子式 |
C14H18NS+ |
|---|---|
分子量 |
232.37g/mol |
IUPAC名 |
5-ethyl-5-methyl-3,6-dihydro-2H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium |
InChI |
InChI=1S/C14H18NS/c1-3-14(2)10-11-6-4-5-7-12(11)13-15(14)8-9-16-13/h4-7H,3,8-10H2,1-2H3/q+1 |
InChIキー |
GKLSVZLNNNANJL-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C3=[N+]1CCS3)C |
正規SMILES |
CCC1(CC2=CC=CC=C2C3=[N+]1CCS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID](/img/structure/B394815.png)

![N-(4-methylphenyl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]amine](/img/structure/B394822.png)

![3-[(4-Ethylanilino)methyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B394827.png)

![2-methyl-5-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B394830.png)

![4-{[(4-Cinnamoylphenyl)imino]methyl}phenyl acetate](/img/structure/B394833.png)
![1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE](/img/structure/B394834.png)
![(3E)-3-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE](/img/structure/B394835.png)



